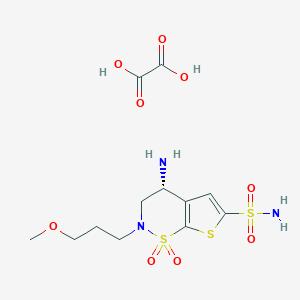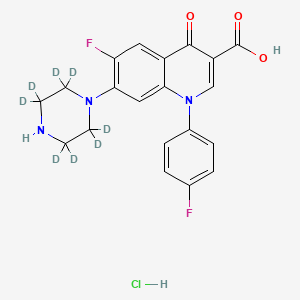
Sarafloxacin-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarafloxacin-d8 (hydrochloride) is a deuterated form of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms in sarafloxacin-d8 replace hydrogen atoms, making it useful for mass spectrometry and other analytical techniques due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sarafloxacin-d8 (hydrochloride) involves several steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-aminocrotonate.
Cyclization: The intermediate product undergoes cyclization in the presence of a base such as sodium hydride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of sarafloxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sarafloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products: The major products formed from these reactions include various quinolone derivatives and substituted analogs, which are useful in further research and development .
Scientific Research Applications
Sarafloxacin-d8 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of sarafloxacin and its metabolites.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of fluoroquinolone antibiotics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sarafloxacin.
Industry: Applied in the development and quality control of veterinary pharmaceuticals
Mechanism of Action
Sarafloxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, ultimately leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Enrofloxacin: A veterinary antibiotic closely related to sarafloxacin, used for similar purposes.
Norfloxacin: Another member of the fluoroquinolone class, used to treat urinary tract infections.
Uniqueness: Sarafloxacin-d8 (hydrochloride) is unique due to its deuterated form, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in mass spectrometry .
Properties
CAS No. |
2733145-07-6 |
|---|---|
Molecular Formula |
C20H18ClF2N3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H/i5D2,6D2,7D2,8D2; |
InChI Key |
KNWODGJQLCISLC-CADLHFACSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


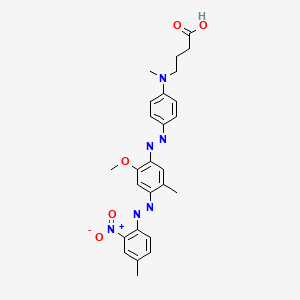
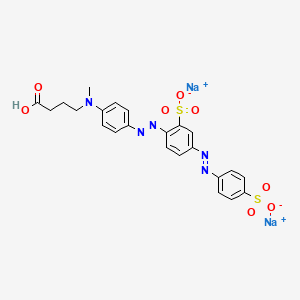
![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)
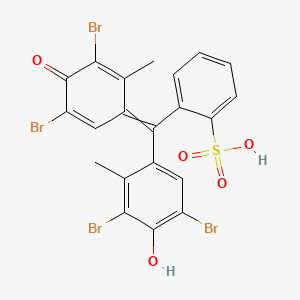
![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)
![3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10823048.png)
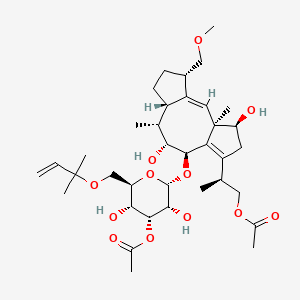
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)
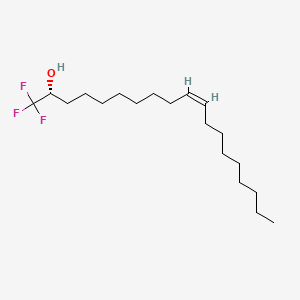
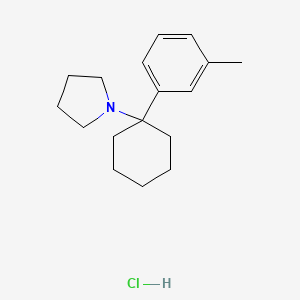
![1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt](/img/structure/B10823072.png)
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823073.png)

